[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine is a chemical compound classified as an indole derivative, which is notable for its diverse biological activities. The molecular formula for this compound is , and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Indole derivatives are significant in both natural products and synthetic pharmaceuticals due to their wide-ranging biological activities, including antimicrobial and anticancer properties.
The synthesis of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine typically involves the reaction of 5-fluoroindole with formaldehyde and methylamine under acidic conditions. This process generates the desired compound through a series of steps that include the formation of intermediates and subsequent reactions.
The molecular structure of [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine features a fluorinated indole ring system with a methylamine side chain. The presence of the fluorine atom significantly influences the compound's chemical properties and biological activity.
The compound exhibits a planar structure typical of indoles, with the fluorine substituent positioned at the 5-position of the indole ring.
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine can undergo several types of chemical reactions:
The mechanism of action for [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine involves its interaction with specific biological targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been studied for its potential to inhibit certain enzymes involved in cell proliferation, suggesting possible anticancer properties .
Relevant data about its physical properties can be sourced from material safety data sheets or chemical databases .
[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine has several scientific uses:
Indole-alkylamines represent a structurally diverse class of bioactive compounds characterized by an indole core linked to an alkylamine side chain. This molecular architecture serves as a privileged scaffold in medicinal chemistry due to its remarkable ability to interact with various biological targets, particularly within the central nervous system and endocrine pathways. The indole nucleus, isosteric with tryptophan and serotonin, provides an optimal platform for receptor recognition, while the alkylamine side chain enhances molecular interactions through hydrogen bonding and electrostatic forces. Within this broad chemical class, strategic modifications at the indole C-5 position and nitrogen functionalization of the alkylamine chain have emerged as powerful strategies for fine-tuning pharmacological properties. These targeted structural manipulations enable precise modulation of receptor affinity, metabolic stability, and blood-brain barrier permeability, making indole-alkylamines indispensable tools in neuropharmacology and drug discovery [3] [6].
The introduction of fluorine at the C-5 position of the indole ring represents a sophisticated medicinal chemistry strategy that profoundly influences molecular properties and biological activity. Fluorination at this specific location induces substantial electronic effects on the indole system, modifying electron density distribution and enhancing dipole moments. These electronic perturbations significantly impact receptor binding through strengthened hydrogen bonding and orthogonal multipolar interactions with protein targets. The C-F bond's high strength (approximately 116 kcal/mol) and minimal steric demand (van der Waals radius of 1.47 Å) make it particularly suitable for bioisosteric replacement without dramatically altering molecular geometry [10].
The fluorine atom's strong electronegativity withdraws electron density from the indole ring, decreasing the pKa of the N1 hydrogen and enhancing resistance toward oxidative metabolism, particularly at the electron-rich pyrrole moiety. This metabolic stabilization extends biological half-lives and improves oral bioavailability. For [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine (CAS 883531-12-2), the 5-fluoro substitution pattern has demonstrated significant advantages in molecular stability and target engagement. The compound's molecular weight (178.21 g/mol) and lipophilicity (calculated logP ≈ 1.8) fall within optimal ranges for blood-brain barrier penetration, making it particularly suitable for central nervous system targets [4] [7] [9].
Recent pharmacological studies of structurally analogous 5-fluoroindole derivatives reveal enhanced bioactivity profiles attributable to fluorine substitution. In a series of melatonin analogs, 5-fluoroindole derivatives demonstrated superior antioxidant activity compared to their non-fluorinated counterparts, with compound 4c exhibiting 65% reduction in intracellular ROS in CHO-K1 cells – efficacy comparable to standard antioxidant BHT. This enhancement is attributed to the fluorine atom's ability to stabilize radical intermediates formed during antioxidant mechanisms [5]. Similarly, fluorinated thrombin inhibitors exhibit up to five-fold increased binding affinity due to orthogonal C-F···C═O interactions with Asn98 residues in the enzyme's active site, demonstrating fluorine's critical role in optimizing protein-ligand interactions [10].
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Indole Derivatives
Property | 5-Fluoroindole Derivatives | Non-Fluorinated Indoles | Significance |
---|---|---|---|
Metabolic Stability (t₁/₂) | 3.8 ± 0.5 hours | 1.2 ± 0.3 hours | Enhanced bioavailability |
Calculated logP | 1.75 ± 0.15 | 1.92 ± 0.18 | Optimized membrane permeability |
Aromatase Inhibition | Up to 29% | Typically <15% | Improved endocrine modulation |
Radical Scavenging (DPPH) | IC₅₀ = 18.5 μM | IC₅₀ = 42.3 μM | Enhanced antioxidant capacity |
Data compiled from experimental results on structurally related compounds [5] [9] [10]
The strategic placement of fluorine at C-5 also enables specific interactions with enzymatic targets involved in endocrine regulation. Several 5-fluoroindole derivatives exhibit significant aromatase inhibition (up to 29% in direct enzymatic assays) and antiestrogenic effects (IC₅₀ values as low as 1.31×10⁻⁷ M in E-Screen assays), highlighting their potential for targeting hormone-dependent physiological pathways. These findings underscore how the 5-fluoro modification transforms the indole scaffold into a versatile pharmacophore capable of diverse biological activities beyond classical neurotransmitter modulation [5].
The incorporation of methylamine functionalities at the indole C-2 position represents a significant evolution in indole-based drug design, creating distinct structural and pharmacological advantages. The [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine scaffold exemplifies this approach, featuring a secondary amine with enhanced hydrogen-bonding capabilities compared to primary amines or tertiary methylamines. The methylamine group provides an optimal balance between basicity (predicted pKa ~9.2) and steric requirements, enabling formation of bidentate hydrogen bonds with biological targets while maintaining favorable membrane permeability. This specific nitrogen substitution pattern significantly influences electron distribution across the indole system, particularly when combined with the 5-fluoro modification, creating a synergistic electronic effect that enhances receptor recognition and binding [3] [4].
The methylamine substituent profoundly impacts physicochemical parameters critical to drug disposition. Compared to the primary amine analog [(5-Fluoro-1H-indol-2-yl)methyl]amine (CAS 883531-07-5, MW 164.18 g/mol), the methylated derivative (CAS 883531-12-2, MW 178.21 g/mol) exhibits increased lipophilicity (ΔlogP ≈ +0.4) while retaining sufficient aqueous solubility for biological activity. This judicious balance makes methylamine-substituted indoles particularly valuable in CNS drug development where optimal logD values (1.5-2.5) are crucial for blood-brain barrier penetration. The methyl group also provides metabolic protection against oxidative deamination, a common degradation pathway for primary alkylamines, thereby extending in vivo half-life [7] [9].
Table 2: Biological Activities of Methylamine-Substituted Indoles
Compound Class | Biological Activity | Mechanistic Insight | Reference |
---|---|---|---|
S-α-Methyl indoleamines | High diastereoselectivity in Pictet-Spengler reactions (9:1 dr) | Methyl group controls stereochemistry in cyclizations | [2] |
Triptan Derivatives | Selective 5-HT₁B/1D receptor agonism | N-Methyl enhances receptor affinity and selectivity | [3] |
Fluorinated Melatonin Analogs | Antioxidant activity (65% ROS reduction) | Methylamine chain essential for free radical quenching | [5] |
Biocatalytically Derived S-Indoleamines | Enantioselective synthesis (ee >99%) | Methyl group position enables enzymatic recognition | [2] |
The strategic importance of methylamine substitution is evident across multiple therapeutic classes. In antimigraine triptan drugs, the N-methyl group is crucial for 5-HT₁B/1D receptor selectivity and resistance to monoamine oxidase (MAO) metabolism. Similarly, the methylamine functionality in [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine provides a synthetic handle for further derivatization, enabling the creation of amide or sulfonamide prodrugs with tunable release profiles. This versatility is exemplified in the development of novel melatonin analogs where the methylamine side chain serves as a critical pharmacophore for antioxidant activity while maintaining favorable ADME properties [2] [3] [5].
Synthetic methodologies for methylamine-substituted indoles have evolved significantly, with modern approaches emphasizing enantioselective production. The development of proprietary transaminases specifically engineered for 5-fluoro-6-chloro-indole ketone intermediates enables exclusive production of S-amine enantiomers with high enantiopurity (>99% ee). This biocatalytic breakthrough overcame previous limitations in asymmetric synthesis of halogenated indoleamines, where traditional chemical routes suffered from poor regioselectivity and low yields. The enzymatic approach represents a paradigm shift in indolealkylamine synthesis, providing practical routes to chiral intermediates essential for pharmaceutical development [2].
The structural evolution from simple tryptamine derivatives to targeted molecules like [(5-Fluoro-1H-indol-2-yl)methyl]-methylamine demonstrates how strategic modifications at both the indole core and amine side chain create synergistic pharmacological benefits. This molecular refinement process has yielded compounds with improved target selectivity, metabolic stability, and synthetic accessibility, establishing methylamine-substituted indoles as valuable templates for future drug discovery efforts across therapeutic areas including neurology, endocrinology, and oncology [2] [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1